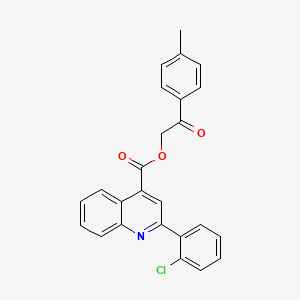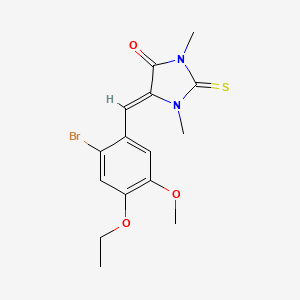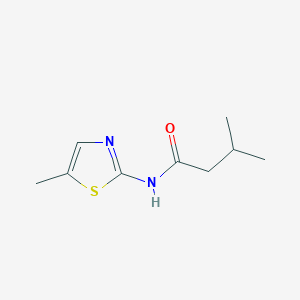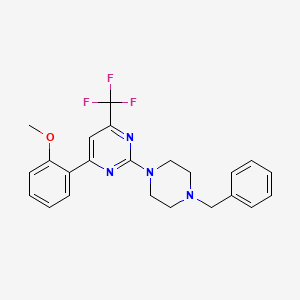
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate
概要
説明
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with 2-aminobenzoic acid under acidic conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-4-quinolinecarboxylate: Lacks the 4-methylphenyl group, which may affect its biological activity.
2-(4-methylphenyl)-4-quinolinecarboxylate: Lacks the 2-chlorophenyl group, potentially altering its chemical reactivity.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate is unique due to the presence of both 4-methylphenyl and 2-chlorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c1-16-10-12-17(13-11-16)24(28)15-30-25(29)20-14-23(19-7-2-4-8-21(19)26)27-22-9-5-3-6-18(20)22/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMICDBERWGMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-methyl-2-[({[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4665508.png)
![3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B4665511.png)

![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4665528.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![methyl 2-[(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B4665559.png)
![1-(DIFLUOROMETHYL)-N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4665561.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4665574.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4665586.png)
![N-{[2-(trifluoromethyl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4665588.png)

![4-(methoxymethyl)-6-methyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4665601.png)
